molecular formula C11H8F2N4O4 B213853 N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B213853
M. Wt: 298.2 g/mol
InChI Key: ROAFKWBZVLZVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, also known as DFN-5, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFN-5 is a pyrazole-based compound that has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act on various molecular targets, including proteins involved in cell growth and apoptosis. N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory effects and can potentially be used to treat inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has certain limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, including:
1. Further studies on the mechanism of action of N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide to better understand its molecular targets and pathways.
2. Development of N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide derivatives with improved solubility and potency.
3. Investigation of the potential use of N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide in combination with other drugs for cancer treatment.
4. Exploration of the potential use of N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide in the treatment of neurodegenerative diseases.
5. Investigation of the potential use of N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide as a scaffold for the development of novel drugs.
In conclusion, N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been synthesized using various methods and has shown promising results in various scientific studies. Further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide and explore its potential applications in various fields.

Synthesis Methods

N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with ethyl-2-bromoacetate, followed by the reaction of the resulting intermediate with 1-methoxy-3-nitro-1H-pyrazole-5-carboxamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases. In drug discovery, N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been used as a scaffold for the development of novel drugs.

properties

Product Name

N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C11H8F2N4O4

Molecular Weight

298.2 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H8F2N4O4/c1-21-11-9(17(19)20)8(15-16-11)10(18)14-5-2-3-6(12)7(13)4-5/h2-4H,1H3,(H,14,18)(H,15,16)

InChI Key

ROAFKWBZVLZVRF-UHFFFAOYSA-N

SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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